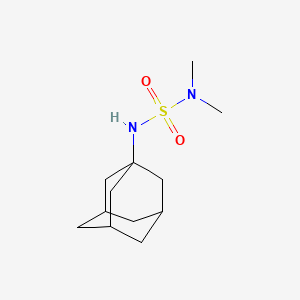
1-(Dimethylsulfamoylamino)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylsulfamoylamino)adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylsulfamoylamino)adamantane typically involves the introduction of the dimethylsulfamoylamino group into the adamantane framework. One common method is the reaction of 1-aminoadamantane with dimethylsulfamoyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1-aminoadamantane in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add dimethylsulfamoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-(Dimethylsulfamoylamino)adamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dimethylsulfamoylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylsulfamoylamino group.
科学研究应用
1-(Dimethylsulfamoylamino)adamantane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer. Its stability and bioavailability make it a promising candidate for pharmaceutical applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and chemical versatility.
作用机制
The mechanism of action of 1-(Dimethylsulfamoylamino)adamantane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
1-(Dimethylsulfamoylamino)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A virus.
1-Hydroxyadamantane: Used in the synthesis of various pharmaceuticals and materials.
1-Adamantanecarboxylic acid: Employed in the development of advanced materials and as a building block for more complex molecules.
Uniqueness: this compound stands out due to the presence of the dimethylsulfamoylamino group, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable addition to the family of adamantane derivatives.
属性
IUPAC Name |
1-(dimethylsulfamoylamino)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-14(2)17(15,16)13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVDFUWBYINLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
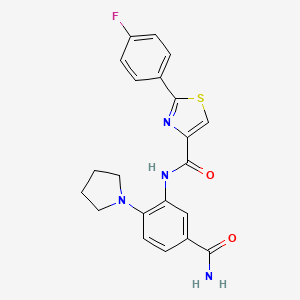
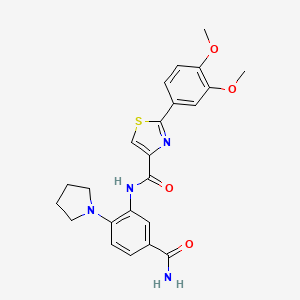
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7522030.png)
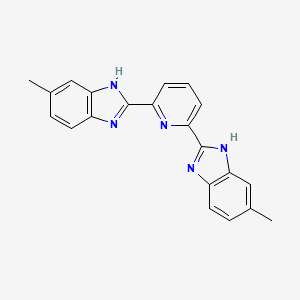
![4-[[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B7522038.png)
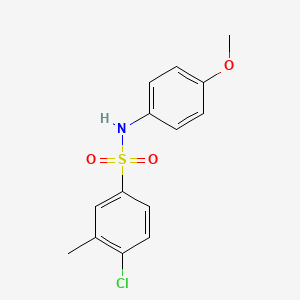
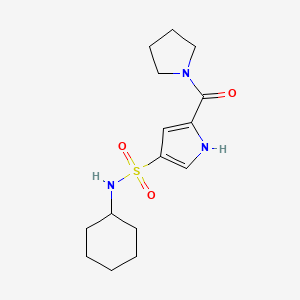

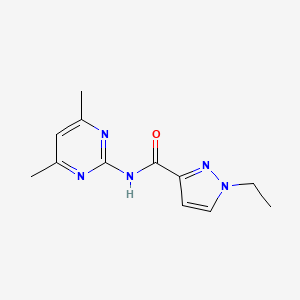
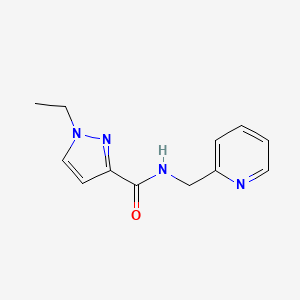
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7522072.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B7522074.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7522089.png)
![5-(4-chlorophenyl)-N-[1-(3,4-difluorophenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7522092.png)
